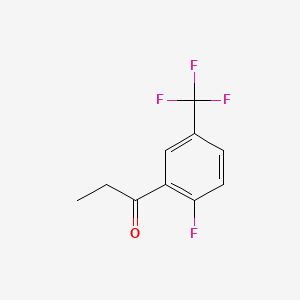

2-Fluoro-5-(trifluoromethyl)propiophenone

描述

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the realms of medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to its profound impact on molecular behavior. In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. chemicalbook.comnih.gov The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to increase lipophilicity and block metabolic pathways. mdpi.commdpi.com

In materials science, fluorinated compounds are utilized for their unique properties such as thermal stability and altered lipophilicity, making them valuable in the development of polymers, liquid crystals, and other advanced materials. equationchemical.com The presence of fluorine can impart desirable characteristics like increased stability and modified reactivity, which are crucial for creating materials with specific functions. equationchemical.com

Overview of Propiophenone (B1677668) Derivatives in Advanced Organic Synthesis

Propiophenone and its derivatives are versatile intermediates in organic synthesis. sigmaaldrich.com The propiophenone scaffold, consisting of a phenyl ring attached to an ethyl ketone group, serves as a foundational structure for building more complex molecules. sigmaaldrich.comdtic.mil These derivatives are particularly important in the pharmaceutical industry, where they are used to synthesize a wide range of therapeutic agents, including those targeting the central nervous system. nih.gov

The reactivity of the ketone group and the aromatic ring allows for a variety of chemical transformations, making propiophenone derivatives valuable starting materials for creating diverse molecular architectures. They can be used in the synthesis of compounds like phenmetrazine, an appetite suppressant, and other pharmacologically active molecules. mdpi.com

Specific Research Context of 2-Fluoro-5-(trifluoromethyl)propiophenone within Fluorinated Ketone Research

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its role as a specialized building block in the synthesis of more complex fluorinated molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring makes it a subject of interest in the context of creating novel compounds with potentially enhanced biological or material properties. mdpi.comnih.gov

The combination of the 2-fluoro and 5-trifluoromethyl substitution pattern on the propiophenone core is significant. The fluorine atom at the ortho position and the trifluoromethyl group at the meta position to the propiophenone side chain can influence the molecule's electronic properties and steric hindrance, which in turn can direct the course of chemical reactions and affect the biological activity of its derivatives. nih.gov Research in the broader field of fluorinated ketones often involves using such compounds as intermediates to explore new chemical space in drug discovery and materials science. sigmaaldrich.comchemdad.com The synthesis of various fluorinated propiophenone analogs is a testament to the ongoing effort to create a diverse library of building blocks for developing new chemical entities.

Data Tables

Table 1: Properties of Propiophenone and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Propiophenone | 93-55-0 | C₉H₁₀O | 134.18 | 218 |

| 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | C₁₀H₉F₃O | 202.17 | 219-220 |

| 3'-(Trifluoromethyl)propiophenone | 1533-03-5 | C₁₀H₉F₃O | 202.17 | 216-217 |

| 2'-Fluoro-5'-(trifluoromethyl)propiophenone | 207974-18-3 | C₁₀H₈F₄O | 220.16 | Not available |

Note: Data is compiled from various sources. "Not available" indicates that the data was not found in the searched literature.

Structure

3D Structure

属性

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKAMDGXXQFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943006 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-18-3 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 2-Fluoro-5-(trifluoromethyl)propiophenone

The construction of the this compound molecule can be achieved through several established synthetic methodologies. These approaches primarily involve the formation of the ketone functional group on a pre-functionalized aromatic ring.

Friedel-Crafts Acylation Approaches to Fluorinated Propiophenones

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aromatic ketones. sigmaaldrich.comorganic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.orgnih.gov In the context of synthesizing this compound, the aromatic substrate is 1-fluoro-4-(trifluoromethyl)benzene.

The general mechanism commences with the activation of the acylating agent by the Lewis acid, commonly aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired aryl ketone. sigmaaldrich.com

For the synthesis of this compound, the reaction would proceed as follows:

The regioselectivity of the Friedel-Crafts acylation on substituted benzenes is dictated by the electronic nature of the substituents. In 1-fluoro-4-(trifluoromethyl)benzene, the fluorine atom is an ortho-, para-directing group due to its ability to donate electron density through resonance, while the trifluoromethyl group is a meta-directing group due to its strong electron-withdrawing inductive effect. The incoming propanoyl group will preferentially add to the position ortho to the fluorine atom and meta to the trifluoromethyl group, which corresponds to the desired 2-position.

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation, with the choice of catalyst often influencing the reaction conditions and yield. While aluminum chloride is widely used, other catalysts such as iron(III) chloride, zinc chloride, and boron trifluoride can also be effective. beilstein-journals.org The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, to prevent side reactions.

Table 1: Examples of Lewis Acids in Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Substrate | Product |

|---|---|---|---|

| AlCl₃ | Propanoyl chloride | 1-Fluoro-4-(trifluoromethyl)benzene | This compound |

| FeCl₃ | Propionic anhydride | 1-Fluoro-4-(trifluoromethyl)benzene | This compound |

| ZnCl₂ | Propanoyl chloride | 1-Fluoro-4-(trifluoromethyl)benzene | This compound |

| BF₃ | Propionic anhydride | 1-Fluoro-4-(trifluoromethyl)benzene | This compound |

Trifluoromethylation Strategies for Ketone Synthesis

An alternative conceptual approach to the synthesis of this compound involves the introduction of the trifluoromethyl group onto a pre-existing ketone scaffold. Various trifluoromethylation strategies have been developed for the synthesis of trifluoromethyl ketones.

Nucleophilic trifluoromethylation entails the reaction of a nucleophilic trifluoromethylating agent with an electrophilic carbonyl carbon. beilstein-journals.orgsemanticscholar.org A common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as Ruppert's reagent. nih.govchimicatechnoacta.ru The reaction is typically initiated by a fluoride (B91410) source, which generates the trifluoromethyl anion (CF₃⁻). This highly reactive nucleophile then attacks the carbonyl group of a suitable precursor, such as an ester or an acid chloride.

For the synthesis of this compound, a potential precursor would be methyl 2-fluorobenzoate. The trifluoromethyl anion would add to the carbonyl carbon, and subsequent workup would yield the desired ketone. A straightforward method has been developed for the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures. beilstein-journals.org

A metal-free method for the synthesis of trifluoromethyl ketones involves the use of electron-deficient fluoroarenes to mediate the trifluoromethylation of carboxylic acids. organic-chemistry.org In this approach, the fluoroarene activates the carboxylic acid group and facilitates the in-situ generation of the trifluoromethyl anion. This method is considered safer and more environmentally friendly than traditional methods that may use hazardous reagents. The reaction proceeds under mild conditions and shows good tolerance for various functional groups. organic-chemistry.org A suitable precursor for this compound using this strategy would be 2-fluorobenzoic acid.

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. One such strategy for the synthesis of trifluoromethyl ketones involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage. This approach utilizes the reaction of an enolizable ketone with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH). The reaction proceeds through a β-diketone intermediate which then undergoes a retro-Claisen reaction to yield the trifluoromethyl ketone.

Derivatization Strategies for this compound Analogues

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a wide array of analogues. The primary reactive site is the ketone functional group, which can undergo a variety of transformations.

One common derivatization strategy is the Claisen-Schmidt condensation to form chalcones. mdpi.comacgpubs.orgderpharmachemica.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In the case of this compound, it can be reacted with various substituted benzaldehydes to produce a library of chalcone (B49325) derivatives. mdpi.comacgpubs.org These chalcones, which are α,β-unsaturated ketones, can serve as versatile intermediates for the synthesis of other heterocyclic compounds.

For instance, trifluoromethylated chalcones can undergo a (3+2)-cycloaddition reaction with nitrile imines to form trifluoromethylated pyrazolines. nih.gov These pyrazolines can then be oxidized to the corresponding pyrazoles, which are important scaffolds in medicinal chemistry. nih.govnih.govrsc.orgorganic-chemistry.org

Another derivatization approach involves the reductive amination of the ketone to form the corresponding amine. researchgate.netresearchgate.net This transformation can be achieved using a variety of reducing agents in the presence of an amine. The resulting fluorinated amines are valuable building blocks for the synthesis of more complex molecules.

Furthermore, the α-carbon to the carbonyl group can be a site for further functionalization. For example, α-fluorination of the ketone can be achieved using electrophilic fluorinating reagents. organic-chemistry.orgorganic-chemistry.org This would introduce an additional fluorine atom, potentially enhancing the biological activity of the resulting analogue.

Table 2: Derivatization Reactions of Propiophenone (B1677668) Analogues

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehydes, Base | Chalcones |

| (3+2)-Cycloaddition | Nitrile Imines (from Hydrazonoyl Bromides) | Pyrazolines/Pyrazoles |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | Amines |

| α-Fluorination | Electrophilic Fluorinating Reagent (e.g., Selectfluor) | α-Fluoroketones |

Alpha-Halogenation of Propiophenone Derivatives

The direct halogenation of the alpha-carbon of a propiophenone derivative is a fundamental strategy for synthesizing precursors to this compound. This approach typically involves the reaction of an enolizable propiophenone with an electrophilic halogen source.

One common method is the acid-promoted bromination, where a ketone is treated with bromine in an acidic medium like glacial acetic acid. mdpi.com This process proceeds through an enol intermediate. mdpi.com To enhance efficiency and reduce reaction times, microwave irradiation can be employed. mdpi.com Another approach involves the use of N-bromosuccinimide (NBS) as the bromine source, often in the presence of a catalyst such as p-toluenesulfonic acid (pTsOH), which can be performed under solvent-free conditions by grinding the reagents together. mdpi.com

For the synthesis of α-iodo ketones, reagents like methyl iodide can be used in conjunction with a hypervalent iodine compound, such as (diacetoxyiodo)benzene, in an ionic liquid. mdpi.com A milder alternative for direct halogenation involves the use of a neutral, stable oxidant like HTIB. mdpi.com The choice of halogenating agent and reaction conditions can significantly influence the yield and selectivity of the desired α-halopropiophenone. For instance, while α-bromination and α-iodination can be achieved with high yields, α-chlorination may present challenges with dichlorination becoming a significant side reaction. mdpi.com

A Finkelstein reaction can be employed to convert an α-bromopropiophenone to the more reactive α-iodopropiophenone, which can be beneficial for subsequent nucleophilic substitution reactions. d-nb.infonih.gov

Reactions with Carbonyl Compounds and Enolate Intermediates

The generation and subsequent reaction of enolate intermediates are central to many synthetic strategies for constructing complex carbonyl compounds. In the context of synthesizing fluorinated propiophenones, the in-situ generation of fluoro-enolates has emerged as a powerful technique.

One innovative method involves the detrifluoroacetylative in situ generation of fluoro-enolates. researchgate.netresearchgate.net This approach allows for the formation of these reactive intermediates under mild conditions, making them readily available for a variety of subsequent reactions, including Mannich reactions, aldol (B89426) additions, and Michael additions. researchgate.net These reactions can be conducted asymmetrically, providing control over the stereochemistry of the final product. researchgate.net

The release of trifluoroacetate from highly α-fluorinated gem-diols is another mild method for generating α,α-difluoroenolates. nih.gov These enolates can then be trapped with electrophilic halogenating agents to produce α-halo-α,α-difluoromethyl ketones. nih.gov This strategy is versatile and can be completed in a short amount of time at room temperature. nih.gov

Furthermore, the aldol condensation of carbonyl compounds, such as furfural (B47365) and 2-butanone, can be catalyzed by heterogeneous acid-base catalysts to form α,β-unsaturated carbonyl compounds. mdpi.com The reaction proceeds through the formation of enolate ions, and the selectivity for different products can be controlled by the choice of catalyst and reaction conditions. mdpi.com

Introduction of Additional Fluorine Atoms and Fluorinated Moieties

The introduction of fluorine atoms or fluorinated groups into organic molecules is a critical step in the synthesis of compounds like this compound. Various methods have been developed for this purpose, ranging from direct fluorination to the incorporation of trifluoromethyl groups.

Direct fluorination of aromatic rings can be achieved using electrophilic fluorinating reagents. One such method involves the use of NF4BF4 in a substitution reaction where hydrogen atoms on the aromatic ring are replaced by fluorine. google.comdtic.mil

The trifluoromethyl group is a common moiety in many pharmaceuticals. semanticscholar.org Incorporating this group can be challenging, often requiring harsh conditions and expensive reagents. nih.gov However, methods for direct trifluoromethylation using transition metal catalysts are available. nih.gov An alternative approach is the use of trifluoromethyl-containing building blocks in the synthesis. semanticscholar.org For instance, trifluoroacetic acid derivatives can serve as efficient reagents for nucleophilic trifluoromethylation. semanticscholar.org

The synthesis of α-fluoro-β-dicarbonyl compounds has been achieved through phosphine-catalyzed β-addition reactions with allenoates, yielding products with a fluorinated quaternary carbon center. researchgate.net The introduction of a fluorine atom at the α-position to a carbonyl group can also be accomplished using electrophilic fluorinating agents like Selectfluor. cuny.edu

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The efficiency and selectivity of synthetic reactions are often dictated by the catalytic system and reaction conditions employed. In the synthesis of fluorinated compounds, the choice of catalyst is crucial for achieving high yields and desired stereoselectivity.

Palladium catalysts have been used in the enantioselective fluorination of α-keto esters, allowing for the preferential formation of one enantiomer over the other. riken.jp This control over stereochemistry is vital in the synthesis of chiral drug molecules. riken.jp

In aldol condensation reactions, magnesium-aluminum mixed oxides have been shown to be effective heterogeneous catalysts. mdpi.com The catalytic activity is influenced by the catalyst's surface area and the number of basic sites. mdpi.com Reaction conditions such as temperature, reaction time, and reactant molar ratios can be optimized to maximize the conversion and selectivity for the desired product. mdpi.com

For the introduction of trifluoromethyl groups, the use of a copper promoter has been demonstrated in reactions involving α-iodo-α,α-difluoromethyl ketones. nih.gov In the synthesis of α-(perfluoroalkylsulfonyl)propiophenones, temperature plays a critical role; temperatures that are too low may not promote the reaction, while excessively high temperatures can lead to product decomposition. d-nb.info

Chemical Reactivity and Mechanistic Investigations

Oxidative Transformations of Fluorinated Propiophenones

The oxidation of propiophenone (B1677668) scaffolds can lead to a variety of products depending on the reagents and conditions employed. While specific studies on 2-Fluoro-5-(trifluoromethyl)propiophenone are not extensively documented, its reactivity can be inferred from the known transformations of similar ketones.

One significant oxidative reaction is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid or peroxide. wikipedia.org For an unsymmetrical ketone like a propiophenone, the reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge is more likely to migrate. In the case of this compound, the competition is between the ethyl group and the substituted phenyl group. Theoretical and experimental studies on similar fluorinated ketones show only small energetic differences in the transition states for the migration of a fluorinated substituent versus an alkyl group, suggesting that a mixture of ester products could be formed. nih.gov

Another potential transformation is oxidative cleavage . Strong oxidizing agents can cleave the C-C bonds adjacent to the carbonyl group. masterorganicchemistry.com For instance, the haloform reaction, which occurs with methyl ketones in the presence of a halogen and a base, results in the formation of a carboxylate and a haloform (e.g., chloroform, bromoform). libretexts.org While propiophenone is not a methyl ketone, harsh oxidative conditions with reagents like alkaline hypobromite have been shown to cause cleavage, yielding benzoic acid derivatives. acs.org

Biological oxidation, employing enzymes such as Baeyer-Villiger monooxygenases (BVMOs), can also transform fluorinated acetophenones into the corresponding phenyl acetates. nih.govsigmaaldrich.comwur.nl This enzymatic approach offers a milder alternative to chemical methods.

Reductive Transformations of Fluorinated Propiophenones

The reduction of the carbonyl group in fluorinated propiophenones to a secondary alcohol is a fundamental transformation. This can be achieved using a variety of reducing agents, with sodium borohydride (NaBH₄) being a common choice for its selectivity and mildness. acs.org The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring can influence the reactivity of the carbonyl group. However, the reduction is generally efficient. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less chemoselective.

Catalytic hydrogenation is another effective method for the reduction of ketones. This process typically involves the use of a metal catalyst (e.g., palladium, platinum, or nickel) and a source of hydrogen gas.

Diastereoselectivity in Reduction Reactions

When the α-carbon of the propiophenone scaffold is substituted, the reduction of the carbonyl group creates a second stereocenter, leading to the formation of diastereomeric products (syn and anti). The stereochemical outcome of the reduction is influenced by several factors, including the nature of the reducing agent, the presence of chelating groups, and steric hindrance.

For β-hydroxy ketones, chelation-controlled reductions can provide high diastereoselectivity. youtube.com For example, using a bidentate Lewis acid can lock the substrate in a specific conformation, directing the hydride attack from the less hindered face to favor the formation of the syn-diol. youtube.com In the absence of a chelating group, as in this compound, the stereochemical outcome is often predicted by the Felkin-Ahn model, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent at the α-position.

The use of Lewis acids in conjunction with hydride reagents can significantly enhance diastereoselectivity in the reduction of α-substituted β-keto esters. researchgate.net For instance, cerium trichloride (in the Luche reduction) can improve selectivity by coordinating to the carbonyl oxygen. acs.org

Substitution Reactions Involving Fluorinated Moieties

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the strongly electron-withdrawing trifluoromethyl and carbonyl groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The fluorine atom is a good leaving group in SₙAr reactions, often better than other halogens, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. youtube.comnih.gov The rate-determining step is typically the attack of the nucleophile. Therefore, nucleophiles such as alkoxides, amines, and thiolates can displace the fluorine atom. The reaction is generally regioselective, with substitution occurring at the position of the fluorine atom. Studies on similar polyfluoroarenes have shown that substitution of a fluorine atom para to a trifluoromethyl group can be achieved with high selectivity. nih.govbeilstein-journals.org

Enolate Chemistry and Reactivity of Propiophenone Scaffolds

The protons on the α-carbon (the CH₂ group adjacent to the carbonyl) of propiophenone are acidic and can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the oxygen atom.

The formation of the enolate is a crucial step for a wide range of carbon-carbon bond-forming reactions. The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed, although for propiophenone, only one enolate is possible. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used in an aprotic solvent like tetrahydrofuran (THF). youtube.com

Metal Enolate Reactions with Electrophiles

Once formed, the enolate of this compound can react with a variety of electrophiles at the α-carbon. masterorganicchemistry.com

| Electrophile | Reaction Type | Product |

| Alkyl Halide (R-X) | Alkylation | α-Alkyl Propiophenone |

| Aldehyde/Ketone | Aldol (B89426) Addition | β-Hydroxy Propiophenone |

| Halogen (X₂) | Halogenation | α-Halo Propiophenone |

| Acyl Halide (RCOX) | Acylation | β-Diketone |

Alkylation: The reaction of the enolate with an alkyl halide in an Sₙ2 reaction introduces an alkyl group at the α-position. The use of strong bases like LDA is essential to prevent self-condensation (the Aldol reaction).

Aldol Addition: Enolates can add to the carbonyl group of aldehydes or other ketones to form β-hydroxy carbonyl compounds. nih.gov This is a powerful method for constructing larger molecules.

Halogenation: In the presence of a base, the enolate will react rapidly with halogens (Cl₂, Br₂, I₂) to form an α-halo ketone. libretexts.org The introduction of a halogen increases the acidity of the remaining α-proton, often leading to polyhalogenation. libretexts.org

Asymmetric Transformations and Chirality Induction

The creation of a stereocenter at the α-position of the propiophenone scaffold through enolate chemistry can be achieved with high enantioselectivity using chiral auxiliaries or catalysts.

Asymmetric Alkylation: One strategy involves attaching a chiral auxiliary to the propiophenone molecule to form a chiral enolate. The steric hindrance provided by the auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. harvard.edu Another approach is the use of a chiral catalyst in a phase-transfer system or with a metal complex to control the stereochemistry of the alkylation. nih.gov Despite significant efforts, the direct catalytic asymmetric α-alkylation of simple ketones like propiophenone remains a challenge. nih.gov However, biocatalytic methods using engineered enzymes have shown promise for the asymmetric alkylation of propiophenone and related compounds. nih.govresearchgate.net

Asymmetric Aldol Reactions: Organocatalysis has emerged as a powerful tool for enantioselective aldol reactions. nih.gov Chiral amines, such as proline, can catalyze the reaction between a ketone and an aldehyde via an enamine intermediate, which acts as an enolate surrogate. youtube.com This approach can generate aldol products with high diastereo- and enantioselectivity. Bifunctional catalysts that can activate both the enolate and the electrophile through hydrogen bonding are also effective. youtube.com

The asymmetric reduction of the prochiral ketone itself is also a key transformation. A variety of organocatalysts, including oxazaborolidines, and biocatalysts can reduce prochiral ketones to chiral alcohols with high enantioselectivity. rsc.orgnih.govmdpi.comresearchgate.netnih.gov

Photochemical Transformations of Fluorinated Aromatic Ketones

Fluorinated aromatic ketones, such as this compound, are expected to undergo characteristic photochemical transformations. The fluorine and trifluoromethyl substituents on the aromatic ring can influence the photophysical properties and the subsequent reaction pathways of the excited ketone. These electron-withdrawing groups can affect the energy levels of the excited states and the stability of radical intermediates formed during the photochemical reactions.

Given the structure of this compound, the following photochemical transformations are plausible:

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent ethyl group (α-cleavage). This would result in the formation of a 2-fluoro-5-(trifluoromethyl)benzoyl radical and an ethyl radical. These radicals can then undergo a variety of secondary reactions, including decarbonylation of the acyl radical, recombination, or hydrogen abstraction from the solvent.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. For this compound, this would involve the abstraction of a hydrogen atom from the methyl group of the ethyl side chain. This biradical can then undergo cleavage to form ethene and 2'-fluoro-5'-(trifluoromethyl)acetophenone, or cyclization to form a cyclobutanol derivative.

The relative efficiency of these pathways would depend on factors such as the solvent, temperature, and the wavelength of the excitation light.

Mechanistic Elucidation of Key Reaction Pathways

The elucidation of the precise mechanisms for the photochemical reactions of this compound would necessitate advanced analytical techniques.

Key Mechanistic Steps:

Photoexcitation: The process begins with the absorption of a photon by the carbonyl group, leading to an n → π* transition and the formation of an excited singlet state.

Intersystem Crossing: The singlet excited state can rapidly undergo intersystem crossing to the corresponding triplet excited state, which is generally longer-lived and the primary precursor for most photochemical reactions of ketones.

α-Cleavage (Norrish Type I): The triplet state can undergo cleavage of the C-C bond alpha to the carbonyl group. The stability of the resulting 2-fluoro-5-(trifluoromethyl)benzoyl and ethyl radicals will influence the rate of this process. The presence of the electron-withdrawing groups on the aromatic ring could influence the stability of the benzoyl radical.

γ-Hydrogen Abstraction (Norrish Type II): If the conformation of the molecule allows, the excited carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the propyl chain, forming a 1,4-biradical intermediate.

Secondary Reactions of Intermediates: The fate of the radical and biradical intermediates determines the final product distribution. These reactions can include fragmentation, cyclization, and hydrogen abstraction.

To definitively characterize these pathways for this compound, the following experimental and computational approaches would be invaluable:

Product Analysis: Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for identifying and quantifying the photoproducts formed under various irradiation conditions.

Transient Absorption Spectroscopy: This technique allows for the direct observation of short-lived intermediates, such as the triplet excited state and radical species, on timescales ranging from femtoseconds to microseconds. researchgate.net This would provide direct evidence for the proposed mechanistic steps.

Computational Chemistry: Quantum chemical calculations, such as density functional theory (DFT), can be used to model the potential energy surfaces of the excited states and to calculate the activation barriers for the different reaction pathways. This would provide theoretical insight into the preferred reaction channels.

While specific data for this compound is lacking, the extensive body of research on the photochemistry of aromatic ketones provides a solid framework for understanding its likely behavior. Further experimental and computational studies are necessary to fully elucidate the specific photochemical transformations and mechanistic details for this particular fluorinated ketone.

Advanced Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

NMR spectroscopy is a powerful tool for determining the structure and conformational preferences of fluorinated molecules in solution. The presence of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of spatial relationships and bonding environments. ed.ac.ukwikipedia.org

In derivatives like 2-Fluoro-5-(trifluoromethyl)propiophenone, the presence of a fluorine atom at the ortho position (C2') to the propiophenone (B1677668) side chain leads to significant through-space (TS) spin-spin couplings. acs.org These couplings, observed between nuclei that are not directly bonded but are in close spatial proximity, are powerful indicators of molecular conformation. researchgate.net Specifically, TS-couplings between the fluorine atom and the α-protons (Hα) and α-carbon (Cα) of the propiophenone chain are particularly informative. acs.org

Studies on analogous 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown that significant ⁵J(Hα, F) and ⁴J(Cα, F) couplings are consistently observed. acs.orgnih.gov The presence and magnitude of these couplings indicate that the distance between the interacting nuclei is smaller than the sum of their van der Waals radii. researchgate.net This spatial closeness is only possible if the molecule predominantly adopts an s-trans conformation, where the carbonyl oxygen and the ortho-fluorine atom are oriented away from each other (anti-periplanar). acs.orgnih.gov The alternative s-cis conformation would place the fluorine and oxygen atoms in a syn-periplanar arrangement, leading to strong electrostatic repulsion between the two electronegative atoms, making it energetically unfavorable. nih.gov Therefore, the observation of these TS-couplings provides definitive evidence for the overwhelming preference of the s-trans conformer in solution. acs.org

The conformational preference of fluoroacetophenone derivatives is largely maintained across a range of solvents with varying polarities. acs.orgnih.gov While the fundamental s-trans conformation remains dominant, the polarity of the solvent can subtly influence the magnitude of the through-space coupling constants. nih.gov

Research on 2'-fluoroacetophenone, a closely related compound, demonstrates that as the dielectric constant of the solvent increases, the magnitudes of the ⁵J(Hα, F) and ⁴J(Cα, F) coupling constants show a linear correlation. acs.orgnih.gov This indicates that more polar solvents can slightly modulate the average distance or orientation between the coupled nuclei, but not enough to favor the unstable s-cis conformer. nih.gov The robust preference for the s-trans conformation, regardless of the solvent environment, highlights the strong steric and electronic control exerted by the ortho-fluorine substituent. acs.orgnih.gov

| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

|---|---|---|---|

| Benzene-d₆ | 2.28 | 4.72 | 7.23 |

| Chloroform-d | 4.81 | 5.03 | 7.71 |

| Tetrahydrofuran-d₈ | 7.58 | 5.13 | 8.19 |

| Acetone-d₆ | 21.1 | 5.41 | 8.67 |

| Acetonitrile-d₃ | 37.5 | 5.41 | 9.15 |

| DMSO-d₆ | 47.2 | 5.51 | 9.63 |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₀H₈F₄O, MW: 220.16), the fragmentation under electron impact (EI) ionization is expected to follow patterns characteristic of aromatic ketones. scbt.commiamioh.edu

The molecular ion peak (M⁺) at m/z 220 would likely be observed. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edulibretexts.org

Loss of the ethyl group (•C₂H₅): Cleavage of the C(O)-C₂H₅ bond would result in a prominent acylium ion at m/z 191. This is often a very stable and abundant fragment for propiophenone derivatives. libretexts.org

Loss of the aryl group: Cleavage on the other side of the carbonyl is also possible, leading to an ethylcarbonyl cation [CH₃CH₂CO]⁺ at m/z 57. libretexts.org

Loss of carbon monoxide (CO): The acylium ion (m/z 191) can further fragment by losing a neutral CO molecule, which would produce a fluorinated and trifluoromethylated phenyl cation at m/z 163. miamioh.edu

Other Fragmentations: Other potential fragmentations could involve the trifluoromethyl group, such as the loss of •CF₃ to give a fragment at m/z 151, or cleavage involving the fluorine atom.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the vibrational modes of a molecule. The spectra for this compound would be characterized by absorptions corresponding to its ketone, aromatic, and organofluorine components.

Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of an aryl ketone carbonyl stretch is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹.

Aromatic C=C Stretches: Multiple bands of medium to weak intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

C-F Stretches: The spectrum will be distinguished by strong absorption bands associated with carbon-fluorine bonds. The C-F stretch from the trifluoromethyl (-CF₃) group typically appears as very strong, complex bands in the 1100-1350 cm⁻¹ region. The aryl C-F stretch from the single fluorine substituent is expected in the 1200-1270 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene ring would be observed in the 750-900 cm⁻¹ region, providing information about the substitution pattern.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -C₂H₅ | 2850-3000 | Medium |

| C=O Stretch | Ketone | 1680-1700 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-F Stretch | -CF₃ | 1100-1350 | Very Strong |

| C-F Stretch | Ar-F | 1200-1270 | Strong |

| C-H Bend (OOP) | Aromatic Ring | 750-900 | Strong |

X-ray Crystallography for Solid-State Structural Determination

These crystallographic studies have unequivocally confirmed the s-trans conformation in the solid state, which was initially predicted by NMR spectroscopy in solution. nih.gov This finding suggests that the conformational preference is an intrinsic property of the molecule, driven by intramolecular forces that persist in the crystalline lattice. For a crystal of this compound, one would expect to find the propiophenone side chain oriented with the carbonyl oxygen pointing away from the ortho-fluorine atom. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen-halogen contacts and π-stacking, which stabilize the solid-state structure. mdpi.com The trifluoromethyl group would exhibit typical C-F bond lengths (approx. 1.35 Å) and F-C-F bond angles (approx. 103-107°). mdpi.com

Computational Chemistry and Theoretical Studies

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial tool for predicting a molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO indicate the molecule's ability to donate or accept electrons, respectively. A small HOMO-LUMO energy gap is often associated with higher chemical reactivity. mdpi.com There are currently no published FMO analyses for 2-Fluoro-5-(trifluoromethyl)propiophenone that would provide these predictive insights. Such an analysis would help in understanding the regions of the molecule susceptible to nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding the delocalization of electron density and the nature of intramolecular interactions, such as hyperconjugation. uni-muenchen.de This method translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. An NBO analysis of this compound would quantify the stability arising from electron delocalization between occupied and unoccupied orbitals, offering a deeper understanding of its bonding and structure. However, no such NBO studies for this specific molecule have been reported in the scientific literature.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman), and UV-Vis absorption spectra. These theoretical predictions can be correlated with experimental data to confirm the molecular structure and understand its spectroscopic properties. Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. worldscientific.com At present, there are no published computational studies that predict the spectroscopic parameters of this compound and compare them with experimental findings.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is an invaluable tool for investigating the mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. researchgate.net For this compound, this could involve modeling its synthesis or its reactions with other chemical species. Such studies would provide activation energies and reaction pathways, offering a detailed understanding of its chemical behavior. A comprehensive search of the literature reveals no studies on the reaction mechanism modeling specifically involving this compound.

Solvent Effects Modeling on Molecular Properties and Energetics

The properties and energetics of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on a molecule's geometry, electronic structure, and stability. ekb.eg Investigating the impact of various solvents on this compound would be crucial for understanding its behavior in solution. Currently, there is a lack of published research applying solvent effect models to this particular molecule.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Fluorinated Architectures

2-Fluoro-5-(trifluoromethyl)propiophenone is a highly valued building block in organic synthesis due to the unique combination of its reactive ketone functionality and the electron-withdrawing properties of its fluorinated substituents. sigmaaldrich.comsigmaaldrich.com Fluorinated compounds are central to the development of pharmaceuticals, agrochemicals, and advanced materials, offering enhanced stability, bioavailability, and fine-tuned intermolecular interactions. fluorochem.co.ukossila.com The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of this compound makes it an ideal precursor for creating complex molecular architectures where these properties are desirable. sigmaaldrich.cominnospk.com

The trifluoromethyl group, in particular, is known to boost metabolic stability and bioactivity by increasing lipophilicity and acting as a strong electron-withdrawing group. fluorochem.co.uk This makes building blocks like this compound essential for drug design and the creation of high-performance agrochemicals. sigmaaldrich.comossila.com Synthetic chemists utilize its ketone group for a variety of transformations, including condensations, reductions, and additions, to construct larger, more intricate fluorinated molecules that would be difficult to synthesize otherwise.

Synthesis of Fluorinated Heterocyclic Compounds

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, and the introduction of fluorine can significantly improve their pharmacological profiles. e-bookshelf.de this compound, as a trifluoromethyl ketone, is a key starting material for synthesizing a variety of fluorinated heterocycles.

Trifluoromethyl ketones are precursors for the synthesis of pyrimidine (B1678525) derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer and antifungal properties. nih.govmdpi.com The synthesis often involves condensation reactions where the ketone part of the molecule reacts with a binucleophilic species, such as urea (B33335) or thiourea (B124793) derivatives, to form the pyrimidine ring. The trifluoromethyl group from the ketone is thereby incorporated into the final heterocyclic structure.

Table 1: Examples of Biologically Active Pyrimidine Derivatives Synthesized from Trifluoromethylated Precursors

| Derivative Class | Synthetic Precursor Type | Biological Activity/Application |

|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Trifluoroacetic anhydride (B1165640) with thiazole-5-carboxamides | Potential anticancer agents. mdpi.com |

| Amide-bearing Pyrimidines | Ethyl trifluoroacetoacetate | Antifungal, insecticidal, and anticancer properties. nih.gov |

| EGFR Inhibitors | 5-trifluoromethylpyrimidine core | Potent antitumor agents targeting EGFR kinase. nih.gov |

The synthesis of important heterocyclic scaffolds like indoles and benzofurans can be achieved through various methods, including cyclization reactions starting from appropriately substituted haloketones. rsc.orgresearchgate.net One established strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of this compound would be displaced by a nucleophile, followed by an intramolecular cyclization involving the ketone functionality to form the five-membered heterocyclic ring. rsc.org

For example, reaction with an amine or a phenol (B47542) derivative could lead to an intermediate that, upon cyclization, yields a substituted indole (B1671886) or benzofuran, respectively. The trifluoromethyl group remains on the benzene (B151609) ring portion of the newly formed bicyclic system, imparting its beneficial properties to the final product.

Development of Chiral Fluorinated Auxiliaries and Intermediates for Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is critical for the development of modern pharmaceuticals. nih.gov Fluorinated chiral auxiliaries have emerged as powerful tools in this field, leveraging the unique electronic properties of fluorine to control the stereochemical outcome of chemical reactions. cyu.fr The fluorine atom can stiffen the transition state of a reaction through interactions with metal ions, thereby directing the approach of electrophiles to achieve high diastereoselectivity. cyu.fr

Compounds like this compound can serve as precursors for these chiral auxiliaries. For instance, the ketone can be stereoselectively reduced to a chiral alcohol, which can then be incorporated into an auxiliary structure, such as a fluorinated oxazolidine (B1195125) (FOX). These auxiliaries are effective in guiding reactions like the alkylation of amide enolates to produce enantiopure acids and alcohols. cyu.fr The development of stereoselective methods for synthesizing fluorine-containing cyclopropanes and other challenging motifs often relies on intermediates derived from fluorinated starting materials. nih.gov

Utility in the Production of Pharmaceutical and Agrochemical Intermediates with Enhanced Properties

The incorporation of fluorine is a widely used strategy in the pharmaceutical and agrochemical industries to enhance the efficacy and safety of active ingredients. innospk.comnih.govresearchgate.net this compound is an intermediate used in the synthesis of these advanced products. scbt.com The fluorine atom and the trifluoromethyl group it contains can significantly alter key properties of the final molecule. ontosight.ai

Key Property Enhancements from Fluorination:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life. ontosight.ai

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution in a molecule, leading to stronger and more selective binding to target proteins or enzymes.

These enhanced properties are crucial for developing effective and long-lasting pharmaceuticals and for creating potent and selective agrochemicals like herbicides, fungicides, and insecticides. ossila.comrhhz.net

Table 2: Influence of Fluorine and Trifluoromethyl Groups on Bioactive Molecules

| Feature | Property Modified | Resulting Advantage in Pharmaceuticals/Agrochemicals |

|---|---|---|

| Fluorine Atom | Electronegativity, Basicity (pKa) | Modulates binding interactions with target enzymes/receptors. ontosight.ai |

| Trifluoromethyl Group | Lipophilicity, Steric Profile | Enhances membrane permeability and bioavailability. mdpi.com |

| C-F Bond Strength | Metabolic Stability | Increases resistance to enzymatic degradation, leading to longer duration of action. ontosight.ai |

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Fluorination and Derivatization

The synthesis of fluorinated compounds has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more sustainable synthetic routes. sruc.ac.ukresearchgate.net Future research for the synthesis and derivatization of 2-Fluoro-5-(trifluoromethyl)propiophenone is expected to concentrate on several key green chemistry principles.

One major focus is the use of environmentally benign solvents. A significant trend is the exploration of fluorination reactions in aqueous media, which challenges the long-held belief that such reactions are incompatible with water. rsc.org The successful combination of "untamed" fluorine chemistry with "mild" water as a solvent represents a major leap forward for green chemistry. rsc.org Another approach involves using novel, recyclable, and environmentally friendly solvents that can replace traditional volatile organic compounds. sruc.ac.uk

Furthermore, enhancing atom economy and reducing waste are critical goals. This involves designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. Methodologies like microwave-assisted synthesis and flow chemistry are being explored to improve reaction efficiency, reduce reaction times, and minimize energy consumption. unife.itrsc.org These techniques not only align with green chemistry principles but also offer pathways for safer and more scalable production of fluorinated intermediates.

| Green Chemistry Approach | Traditional Method | Future Direction/Benefit |

| Solvent | Volatile Organic Compounds (VOCs) | Aqueous media, supercritical fluids, biodegradable solvents. researchgate.netrsc.org |

| Energy Input | Conventional heating (oil baths) | Microwave irradiation, photochemical methods. |

| Catalysis | Stoichiometric reagents | Recyclable and environmentally friendly catalysts. sruc.ac.uk |

| Waste Reduction | High E-factor (waste/product ratio) | High atom economy reactions, continuous flow processes. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for advancing the chemistry of fluorinated compounds. For a molecule with multiple reactive sites like this compound, achieving high selectivity is a primary challenge. Future research will focus on creating sophisticated catalysts that can precisely control reaction outcomes.

Transition-metal catalysis, particularly with palladium and nickel, has been instrumental in forming carbon-fluorine bonds and other cross-couplings. researchgate.netacs.org Emerging research aims to develop next-generation ligands that can fine-tune the catalyst's activity and selectivity, enabling milder reaction conditions and broader substrate scopes. acs.org For instance, electrochemical methods are being explored to drive nickel-catalyzed reactions, offering a powerful tool for controlling the catalyst's redox state and improving efficiency. acs.org

Another promising area is the use of organocatalysis, which avoids the use of potentially toxic and expensive metals. Chiral organocatalysts can be designed to facilitate asymmetric reactions, providing access to enantiomerically pure derivatives of this compound, which is often a requirement for biologically active molecules.

| Catalytic System | Key Features | Potential Application for Derivatization |

| Palladium-based Catalysts | Versatile for cross-coupling reactions. | Arylation or alkenylation at the aromatic ring. researchgate.net |

| Nickel-based Catalysts | Lower cost than palladium, unique redox properties. | C-O bond formation for ether synthesis. acs.org |

| Organocatalysts | Metal-free, potential for asymmetric synthesis. | Enantioselective reduction of the ketone. |

| Photoredox Catalysis | Uses light to drive reactions under mild conditions. | Radical-based trifluoromethylation or derivatization. mdpi.com |

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize synthetic chemistry. rjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery and optimization of synthetic routes. ucla.edueurekalert.org

For the synthesis of this compound and its derivatives, ML algorithms can be trained to predict reaction yields, identify optimal reaction conditions (e.g., catalyst, solvent, temperature), and even suggest novel synthetic pathways that a human chemist might overlook. acs.orgchemai.io This predictive power can significantly reduce the number of experiments needed, saving time, resources, and minimizing waste. rjptonline.org

Researchers are developing platforms where chemists can input a target molecule and desired properties, and an AI system can propose a complete, optimized synthetic plan. eurekalert.org This synergy between computational prediction and experimental validation will streamline the development of more efficient and robust syntheses for complex fluorinated compounds. eurekalert.orgchemai.io

Advanced In-situ Spectroscopic Monitoring of Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing chemical processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a detailed picture of how reactants are converted into products. southampton.ac.uk This capability is invaluable for complex, multi-step syntheses or for reactions involving transient or unstable intermediates.

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. nih.govresearchgate.net This data provides critical insights into reaction kinetics and can help identify reaction bottlenecks or side reactions. For example, monitoring the carbonyl stretch of this compound with in-situ FTIR during a reduction reaction would provide precise information on the reaction's progress and endpoint.

Two-dimensional correlation analysis combined with Raman micro-spectroscopy is an emerging method that can reveal the sequence of molecular changes during a reaction, offering an even more detailed understanding of the mechanism. rsc.org Applying these advanced analytical tools will enable the fine-tuning of reaction conditions to maximize yield and purity in the synthesis and derivatization of fluorinated ketones. numberanalytics.com

Design of Next-Generation Fluorinated Biomolecules and Functional Materials

The unique properties imparted by fluorine and trifluoromethyl groups—such as increased metabolic stability, lipophilicity, and binding affinity—make them highly valuable in medicinal chemistry and materials science. ontosight.aicas.cn this compound serves as a versatile building block for incorporating these valuable fluorinated motifs into larger, more complex structures.

In drug discovery, this compound can be a precursor for novel therapeutic agents. The propiophenone (B1677668) moiety can be elaborated into various pharmacologically relevant scaffolds. ontosight.ai Research is focused on synthesizing new derivatives and evaluating their potential as enzyme inhibitors or receptor modulators in areas such as oncology and neurodegenerative disease. researchgate.net

In materials science, the focus is on creating novel fluorinated polymers and functional materials. psu.eduman.ac.uk The incorporation of the 2-fluoro-5-(trifluoromethyl)phenyl group can enhance properties like thermal stability, chemical resistance, and hydrophobicity. psu.edumdpi.com Future research directions include the development of advanced fluoropolymers for applications in electronics, coatings, and gas separation membranes, as well as the design of fluorinated liquid crystals and other smart materials. man.ac.ukmdpi.com

常见问题

Q. What are the standard synthetic methods for preparing 2-Fluoro-5-(trifluoromethyl)propiophenone?

Methodological Answer: The synthesis typically involves functionalizing a propiophenone backbone with fluorine and trifluoromethyl groups. Key steps include:

- Friedel-Crafts Acylation: Reacting a fluorinated benzene derivative with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group.

- Trifluoromethylation: Using reagents like trifluoromethyl copper complexes or Umemoto’s reagent to install the -CF₃ group at the para position relative to the fluorine substituent.

- Purification: Column chromatography or recrystallization to isolate the product.

Supporting Evidence:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Purity assessment using >98.0% HLC (High-Liquid Chromatography) as a benchmark .

- High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular formula via exact mass measurement (220.04627 Da) .

- Nuclear Magnetic Resonance (NMR): ¹⁹F and ¹H NMR to verify substitution patterns and electronic environments.

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇F₄O | Calculated |

| Exact Mass | 220.04627 Da | |

| Purity Threshold | >98.0% (HPLC) |

Advanced Research Questions

Q. How does the substitution pattern of fluorine and trifluoromethyl groups influence electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects: The -CF₃ group induces strong electron withdrawal, polarizing the aromatic ring and directing electrophilic attacks to meta/para positions. Fluorine further enhances this effect.

- Computational Modeling: Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactivity.

- Experimental Validation: Comparative studies with non-fluorinated analogs show reduced nucleophilic aromatic substitution rates .

Q. What challenges arise in assessing metabolic stability using high-resolution mass spectrometry?

Methodological Answer:

- Metabolite Identification: HRMS detects exact masses (e.g., 220.04627 Da) but requires collision-induced dissociation (CID) to fragment ions and assign structures.

- Interference from Isotopes: Fluorine (¹⁹F) and trifluoromethyl groups introduce isotopic patterns complicating data interpretation.

- Case Study: Metabolites of this compound may include hydroxylated or glucuronidated derivatives, requiring tandem MS/MS for confirmation .

Q. Table 2: Applications in Drug Discovery

Q. How can computational chemistry predict synthetic pathways for fluorinated propiophenones?

Methodological Answer:

- Retrosynthetic Analysis: Tools like Synthia™ or AiZynthFinder propose routes using known reactions (e.g., trifluoromethylation via radical pathways).

- Reaction Optimization: Molecular dynamics simulations assess solvent effects and catalyst efficiency.

- Validation: Experimental yields from literature (e.g., aromatic fluoride syntheses) are compared to computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。